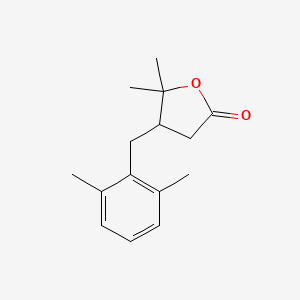
Solafuranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
Solafuranone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Solafuranone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of sesquiterpenoid synthesis and reactivity.
Industry: This compound can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Solafuranone involves its interaction with specific molecular targets and pathways. It exhibits cytotoxic activity by inducing apoptosis in cancer cells. The exact molecular targets and pathways involved in its anti-inflammatory effects are not fully understood but may involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Solafuranone can be compared with other similar sesquiterpenoid compounds, such as:
Solavetivone: Another sesquiterpenoid with cytotoxic and anti-inflammatory properties.
Lycifuranone A: A sesquiterpenoid with a similar carbon skeleton to this compound.
N-trans-Feruloyltyramine: An alkaloid with moderate iNOS inhibitory activity.
This compound is unique due to its specific combination of cytotoxic and anti-inflammatory properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H20O2 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
4-[(2,6-dimethylphenyl)methyl]-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C15H20O2/c1-10-6-5-7-11(2)13(10)8-12-9-14(16)17-15(12,3)4/h5-7,12H,8-9H2,1-4H3 |
Clave InChI |
QKYZHMPSCAJJNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CC2CC(=O)OC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12435527.png)
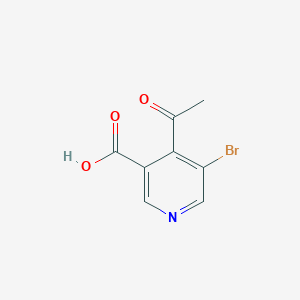
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12435535.png)
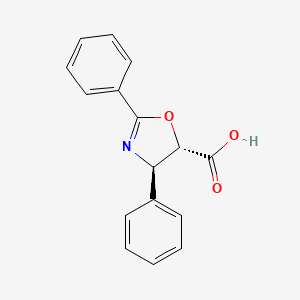
![3-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B12435564.png)
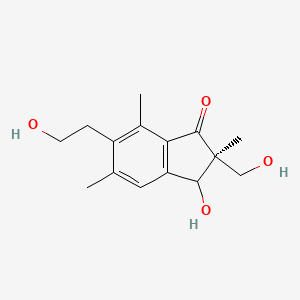
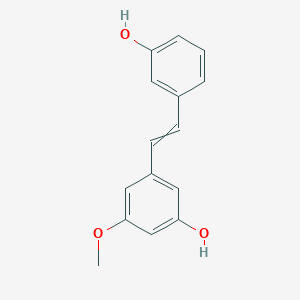
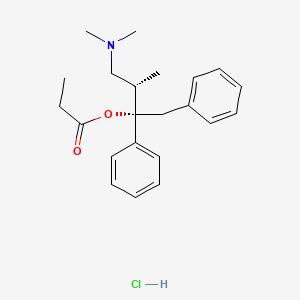
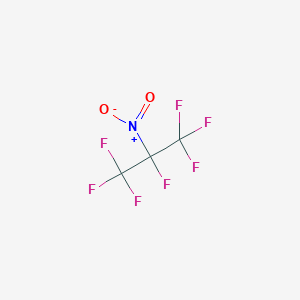
![1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12435592.png)
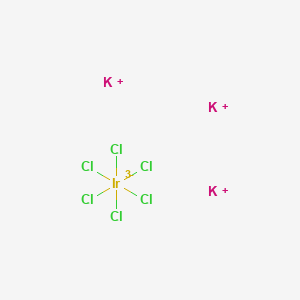
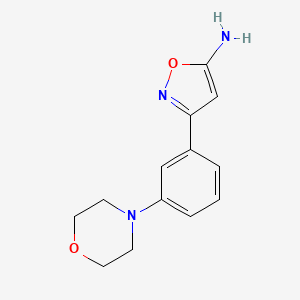
![4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12435602.png)
